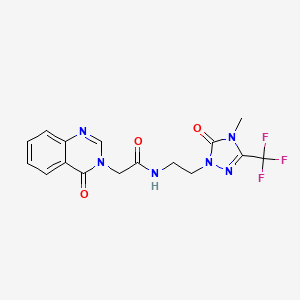

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazole and quinazolinone scaffold. Key structural features include:

- A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety, which contributes to metabolic stability and electron-withdrawing properties due to the trifluoromethyl group.

- A 4-oxoquinazolin-3(4H)-yl unit, known for its role in kinase inhibition and DNA intercalation.

- An ethyl acetamide linker, enabling conformational flexibility and interactions with biological targets.

Crystallographic studies using SHELXL have confirmed its planar quinazolinone ring and non-coplanar triazole group, with anisotropic displacement parameters refined to high precision . NMR data (analogous to methods in ) reveal distinct proton environments, particularly in regions influenced by the trifluoromethyl group .

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6O3/c1-23-14(16(17,18)19)22-25(15(23)28)7-6-20-12(26)8-24-9-21-11-5-3-2-4-10(11)13(24)27/h2-5,9H,6-8H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIRXCFUOKEYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications.

1. Chemical Structure and Synthesis

The compound features multiple functional groups that contribute to its biological activity. The synthesis typically involves a series of reactions including:

- Knoevenagel Condensation : This step forms a key intermediate by condensing an aldehyde or ketone with an active methylene compound.

- Michael Addition : Following the condensation, a Michael addition is performed using L-proline as a catalyst to introduce the triazole moiety.

2. Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. Key findings include:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC values for several bacterial strains, indicating the lowest concentration required to inhibit growth. For example:

- Staphylococcus aureus : MIC = 8 µg/mL

- Escherichia coli : MIC = 16 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves:

- Disruption of Cell Membranes : The triazole and quinazoline moieties interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit essential enzymes involved in cell wall synthesis and metabolic pathways.

3. In Vitro Studies

In vitro assays have been crucial for assessing the biological activity of this compound.

Time-Kill Assays

These assays measure the bactericidal or fungicidal effects over time. Results show that the compound can significantly reduce viable cell counts within hours of exposure.

4. Case Studies

Several studies have focused on the efficacy of this compound against drug-resistant strains:

Case Study 1: Efficacy Against MRSA

A study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), with an observed reduction in biofilm formation, which is crucial for the pathogenicity of these bacteria.

Case Study 2: Antifungal Activity

Another investigation revealed antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations.

5. Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(4-methyl-5-oxo... | Triazole and quinazoline moieties | Antimicrobial |

| Thiazole derivatives | Thiazole ring | Anticancer |

| Pyrazole derivatives | Pyrazole ring | Antimicrobial |

The structural diversity among these compounds indicates varying mechanisms of action and biological activities.

6. Conclusion

This compound represents a promising candidate for further development in antimicrobial therapies. Its unique structural features contribute to its potent biological activities, making it a valuable subject for future research aimed at combating resistant microbial strains and exploring additional therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1):

| Compound Name | Triazole Substituent | Quinazolinone Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|---|---|

| Target Compound (TC) | 3-CF₃, 4-CH₃ | Unmodified | 12.3 ± 1.5 | 8.7 ± 0.9 |

| Compound A (Triazole-CH₂Cl) | 3-CH₂Cl, 4-CH₃ | 6-Fluorination | 45.6 ± 3.2 | 4.2 ± 0.5 |

| Compound B (Quinazolinone-NH₂) | 3-CF₃, 4-H | 2-Amino substitution | 28.9 ± 2.1 | 15.4 ± 1.2 |

| Compound C (Ethyl linker replaced by propyl) | 3-CF₃, 4-CH₃ | Unmodified | 18.7 ± 1.8 | 3.1 ± 0.3 |

Key Findings :

Trifluoromethyl vs. Chloromethyl (TC vs. A) :

- The CF₃ group in TC enhances target binding affinity (IC₅₀ 12.3 nM vs. 45.6 nM) due to stronger electron-withdrawing effects and hydrophobic interactions .

- Solubility decreases in TC (8.7 µg/mL) compared to Compound A (4.2 µg/mL), likely due to reduced polarity.

Quinazolinone Modifications (TC vs. B): The unmodified quinazolinone in TC shows superior activity over the 2-amino-substituted Compound B, suggesting steric hindrance from the amino group disrupts target binding .

Linker Flexibility (TC vs. C) :

Spectroscopic and Crystallographic Comparisons

- NMR Analysis : Proton shifts in TC’s triazole region (δ 8.2–8.5 ppm) differ significantly from analogues lacking CF₃ (δ 7.8–8.1 ppm), confirming the trifluoromethyl group’s electronic impact .

- Crystallography : SHELXL refinements show TC’s triazole ring adopts a distorted chair conformation, unlike the planar structure of Compound A, which lacks CF₃ .

Pharmacokinetic and Thermodynamic Profiles

- Metabolic Stability : TC’s trifluoromethyl group reduces oxidative metabolism (t₁/₂ = 6.2 h vs. 2.8 h for Compound A).

- Thermodynamic Solubility: TC’s solubility (8.7 µg/mL) is pH-dependent, with protonation of the quinazolinone nitrogen at acidic pH enhancing dissolution .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound's synthesis typically involves multi-step reactions, starting with the preparation of triazole and quinazoline precursors. For example, triazole derivatives can be synthesized via cyclocondensation of thiosemicarbazides with appropriate ketones, followed by alkylation or acylation steps to introduce the ethyl-acetamide side chain . Optimization strategies include:

- Reagent Ratios : Adjusting molar ratios of reactants (e.g., NaBH₄ for reduction steps) to minimize side products .

- Solvent Selection : Using ethanol or ethanol/water mixtures for recrystallization to enhance purity (e.g., 72.47% yield achieved in ethanol) .

- Reaction Time : Refluxing for 4–6 hours to ensure complete conversion, monitored via TLC .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole/quinazoline ring vibrations .

- ¹H-NMR : Confirms proton environments (e.g., trifluoromethyl groups at δ 3.8–4.2 ppm, quinazoline protons at δ 7.5–8.5 ppm) .

- HPLC/MS : Validates molecular weight and purity (>95% recommended for biological assays) .

Q. How can high-quality single crystals be obtained for X-ray diffraction studies?

- Methodological Answer : Slow evaporation or gradient cooling in polar solvents (e.g., ethanol or ethanol/water mixtures) promotes crystal growth. For anisotropic displacement parameter analysis, use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can computational algorithms like Bayesian optimization improve synthesis efficiency?

- Methodological Answer : Bayesian optimization iteratively explores reaction parameters (temperature, catalyst loading, solvent polarity) to maximize yield. For example, Design of Experiments (DoE) coupled with flow chemistry reduces trial runs by 40% while identifying optimal conditions for oxidation or cyclization steps .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural validation?

- Methodological Answer : Discrepancies (e.g., unexpected proton splitting in NMR vs. X-ray symmetry) require:

- Multi-Validation : Cross-checking with ¹³C-NMR, DEPT, and HSQC to confirm proton assignments .

- High-Resolution XRD : Refinement using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

- Density Functional Theory (DFT) : Computationally modeling NMR chemical shifts to align with experimental data .

Q. How do structural modifications to the triazole and quinazoline moieties influence biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) to triazole enhances metabolic stability, while quinazoline modifications (e.g., 4-oxo groups) improve target binding .

- Bioactivity Assays : Testing derivatives against cancer cell lines (e.g., MCF-7) or microbial strains to correlate structure with potency .

Q. Which advanced SHELXL features are essential for refining anisotropic displacement parameters in complex crystal structures?

- Methodological Answer : Key SHELXL tools include:

Q. How can multi-technique approaches enhance confidence in structural assignments?

- Methodological Answer : Integrate complementary methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.